molecular formula C23H18Cl2FN5O3S B11506339 2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide

2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11506339
M. Wt: 534.4 g/mol
InChI Key: CISZLLWPUIHYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3,5-dichloropyridine, is reacted with an amine to form 3,5-dichloropyridin-2-amine.

    Coupling Reaction: This intermediate is then coupled with 4-fluoroaniline under specific conditions to form the desired amine derivative.

    Cyclization: The amine derivative undergoes cyclization with a thiourea derivative to form the imidazolidinone ring.

    Acetylation: Finally, the compound is acetylated with 4-methoxyphenylacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloropyridine and fluorophenyl groups allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyridin-2-amine: A precursor in the synthesis of the compound.

    4-Fluoroaniline: Another precursor used in the coupling reaction.

    Thiourea Derivatives: Used in the cyclization step to form the imidazolidinone ring.

Uniqueness

The uniqueness of 2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H18Cl2FN5O3S

Molecular Weight

534.4 g/mol

IUPAC Name

2-[3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H18Cl2FN5O3S/c1-34-17-8-4-15(5-9-17)28-20(32)11-19-22(33)30(16-6-2-14(26)3-7-16)23(35)31(19)29-21-18(25)10-13(24)12-27-21/h2-10,12,19H,11H2,1H3,(H,27,29)(H,28,32)

InChI Key

CISZLLWPUIHYII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC3=C(C=C(C=N3)Cl)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.